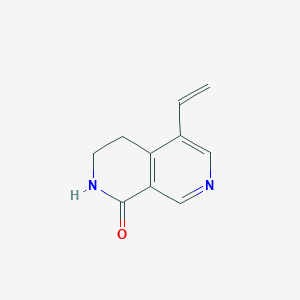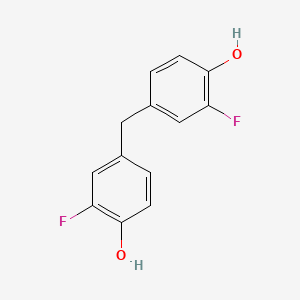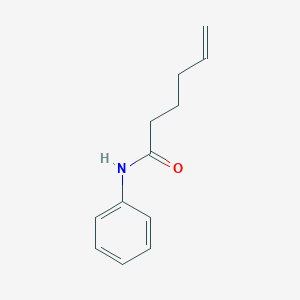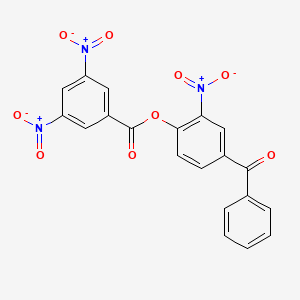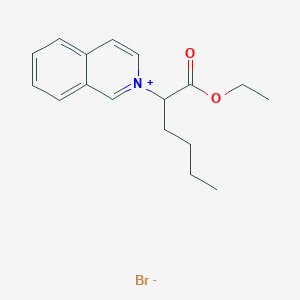
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting isoquinoline can then be further modified through various chemical reactions to introduce the ethoxy and oxohexan-2-yl groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmaceutical agent due to its unique chemical properties. In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of diseases where isoquinoline derivatives have shown promise. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide can be compared with other isoquinoline derivatives, such as 2-(1-oxo-1H-isoquinolin-2-yl)acetamide and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline . These compounds share a similar isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
Número CAS |
138308-30-2 |
|---|---|
Fórmula molecular |
C17H22BrNO2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
ethyl 2-isoquinolin-2-ium-2-ylhexanoate;bromide |
InChI |
InChI=1S/C17H22NO2.BrH/c1-3-5-10-16(17(19)20-4-2)18-12-11-14-8-6-7-9-15(14)13-18;/h6-9,11-13,16H,3-5,10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LKZSCNBCKVQCBX-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(C(=O)OCC)[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


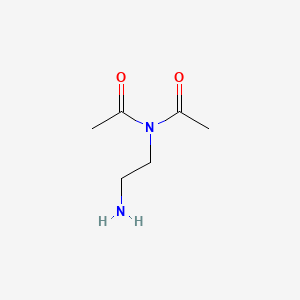
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
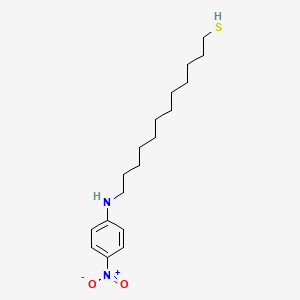
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)


methanone](/img/structure/B14271570.png)
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
